LogP and Lipophilic Ligand Efficiency Differentiation vs. N9-Benzyl and N9-Methyl 6-Chloropurine Analogs
The computed XLogP3 value for 6-Chloro-9-cyclopropylMethyl-8-Methyl-9H-purine is approximately 1.9, which is substantially lower than the N9-benzyl analog (estimated XLogP3 ~2.8) [1]. This translates to a predicted LogD7.4 difference of approximately 0.6–0.9 log units, placing the target compound in a more favorable lipophilicity range for CNS drug-like properties according to Lipinski and CNS MPO scoring paradigms [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem computed) |
| Comparator Or Baseline | N9-benzyl-6-chloro-8-methyl-9H-purine: XLogP3 ≈ 2.8 (estimated by structural increment) |
| Quantified Difference | ΔXLogP3 ≈ −0.9 (target more hydrophilic than N9-benzyl analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); LogD7.4 estimated using MoKa or similar pKa/logD predictors |
Why This Matters
Lower LogP translates into reduced non-specific protein binding and potentially improved oral absorption in kinase-targeted drug discovery campaigns, making the cyclopropylmethyl-substituted scaffold a superior starting point for lead optimization compared to benzyl-substituted analogs.
- [1] PubChem Compound Summary for CID 10703609, 6-Chloro-9-cyclopropylMethyl-9H-purine. National Center for Biotechnology Information (2025). View Source
